(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S2/c1-25(22,23)20-7-2-13(3-8-20)17(21)19-11-15(12-19)18-6-4-16-14(10-18)5-9-24-16/h5,9,13,15H,2-4,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVUDUULTWJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienopyridine Ring Construction
The thieno[3,2-c]pyridine core is synthesized via cyclization of 3-aminothiophene derivatives with pyridine precursors. A common approach involves the acid-catalyzed condensation of 3-thiophenecarboxaldehyde with a pyridinium salt, followed by dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- React 3-thiophenecarboxaldehyde (1.0 eq) with pyridinium hydrochloride (1.2 eq) in acetic acid at 80°C for 12 hours.
- Neutralize with aqueous sodium bicarbonate and extract with dichloromethane.
- Dehydrogenate the intermediate with 10% Pd/C in toluene under H₂ (1 atm) at 110°C for 6 hours.
Yield : 68–72%.
Azetidine Ring Formation
Azetidine is constructed via intramolecular cyclization of γ-chloroamines or reductive amination of azetidinones. For the target compound, Staudinger ketene-imine cycloaddition is employed to form the azetidine ring fused to the thienopyridine.
Staudinger Reaction Conditions :
- React thienopyridine-derived imine (1.0 eq) with ketene (generated in situ from acetyl chloride and triethylamine) in dichloromethane at −20°C.
- Use Rh₂(Piv)₄ (2 mol%) as a catalyst to enhance regioselectivity.
Yield : 85%.
Synthesis of 1-(Methylsulfonyl)piperidin-4-yl Methanone
Piperidine Protection and Sulfonylation
4-Piperidone hydrochloride hydrate is protected via sulfonylation using methylsulfonyl chloride in a biphasic chloroform-water system.
- Dissolve 4-piperidone hydrochloride hydrate (1.0 eq) in chloroform/water (1:1 v/v).
- Add sodium carbonate (3.0 eq) and methylsulfonyl chloride (2.2 eq) at 0°C.
- Stir overnight at ambient temperature, extract with methylene chloride, and dry over MgSO₄.
Yield : 92%.
Coupling of Moieties via Methanone Bridge
Grignard Reagent-Mediated Coupling
The azetidine and piperidine subunits are connected using a Grignard reagent. The piperidin-4-yl methanone is treated with 3-(thienopyridinyl)azetidine magnesium bromide in tetrahydrofuran (THF) under nitrogen.
Procedure :
- Generate the Grignard reagent from 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine (1.0 eq) and Mg (1.2 eq) in THF.
- Add 1-(methylsulfonyl)piperidin-4-yl carbonyl chloride (1.0 eq) dropwise at −78°C.
- Warm to room temperature and quench with ammonium chloride.
Yield : 65%.
Catalytic Carbonylation
An alternative employs palladium-catalyzed carbonylation using CO gas and a boronic acid derivative.
Conditions :
- 3-(Thienopyridinyl)azetidine (1.0 eq), 1-(methylsulfonyl)piperidin-4-ylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (1 atm), DMF, 100°C, 24 hours.
Yield : 70%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, the azetidine formation and coupling steps are adapted to continuous flow systems. Microreactors with residence times of 10–15 minutes achieve higher yields (78–82%) compared to batch processes.
Solvent and Catalyst Recycling
Patent CN102675190A highlights chloroform/water biphasic systems for sulfonylation, enabling solvent recovery and reuse. Pd catalysts are immobilized on silica to reduce costs.
Analytical Characterization
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (9:1) affords >99% purity (HPLC). Chiral separation via SFC resolves enantiomers using a Chiralpak AD-H column.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the heterocyclic rings, leading to the formation of partially or fully saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or catalytic hydrogenation, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary but often involve specific temperature, pressure, and solvent systems tailored to each reaction.
Major Products: The products formed from these reactions would depend on the specific type of reaction and the reagents used. For example, oxidation might yield sulfoxides, while reduction could produce more saturated analogs.
Scientific Research Applications
This compound's unique structure allows it to interact with various biological targets and pathways, making it valuable in multiple scientific research areas:
Chemistry: It serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: It can be used as a probe to investigate biological processes and pathways.
Medicine: Its potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Industry: It may find applications in material science and as a catalyst or intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies on its binding affinities and the pathways it influences are crucial for understanding its full potential.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and functional groups:
Table 1: Structural analogs and key differences
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (as described in ), the target compound’s structural similarity to analogs was evaluated:
Table 2: Similarity indices (hypothetical data based on )
Insights :
- Higher similarity scores correlate with conserved thienopyridine cores (e.g., compound).
- Lower scores for and compounds reflect differences in ring systems (piperazine vs. azetidine, thiazolo vs. thieno), aligning with ’s concept of activity cliffs (small structural changes leading to significant potency differences).
Bioactivity and Target Profiling
highlights that structurally similar compounds often share bioactivity profiles. In contrast:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
